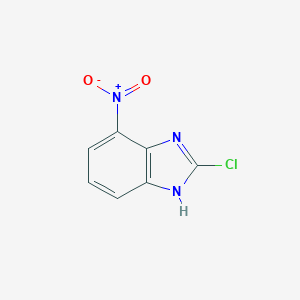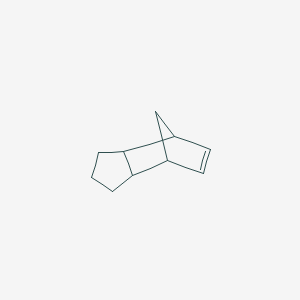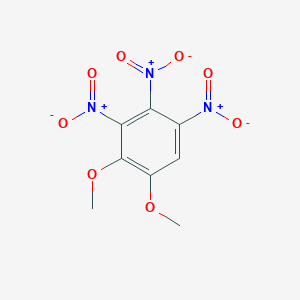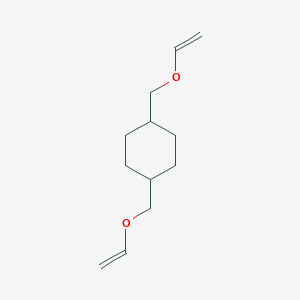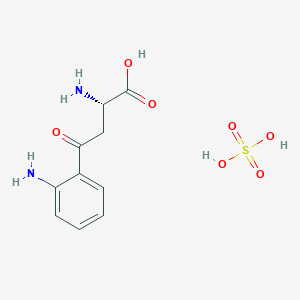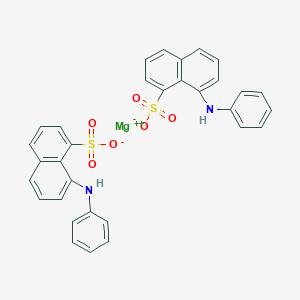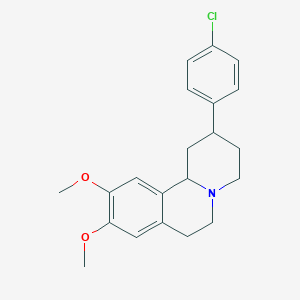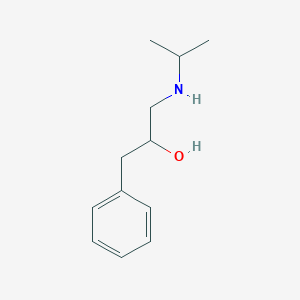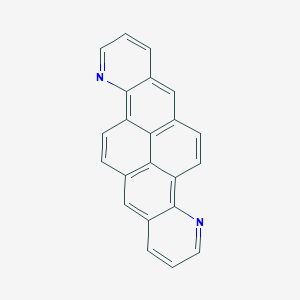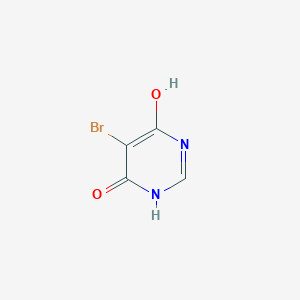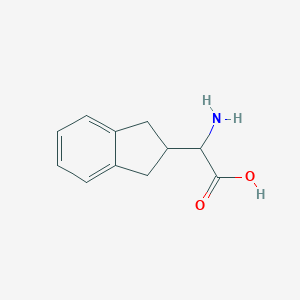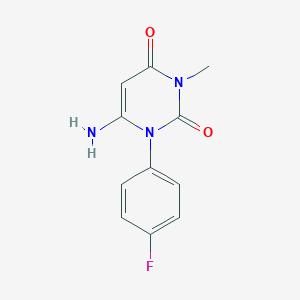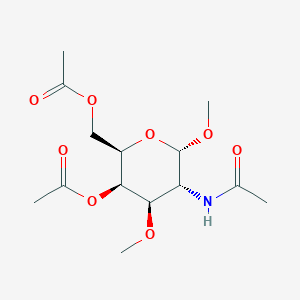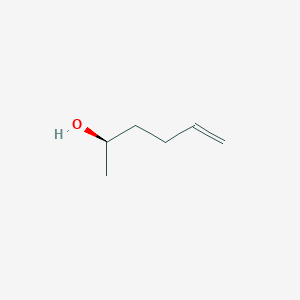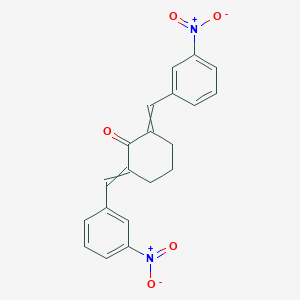
2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one, also known as BNCH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BNCH is a yellow crystalline powder, which is soluble in organic solvents such as ethanol and chloroform.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one as an anticancer agent is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and death. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has also been shown to inhibit the activity of certain enzymes involved in cell division and DNA replication.
Efectos Bioquímicos Y Fisiológicos
2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been shown to scavenge free radicals and protect cells against oxidative stress. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has also been shown to reduce inflammation in animal models of arthritis and inhibit the production of pro-inflammatory cytokines. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been shown to protect neurons against oxidative damage and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one is its versatility as a building block for the synthesis of novel organic materials. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one can be easily modified to introduce different functional groups and tailor its properties to specific applications. Another advantage of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one is its fluorescent properties, which make it useful as a probe for the detection of metal ions in aqueous solutions. However, one limitation of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one. One direction is the synthesis of novel organic materials based on 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one, with tailored properties for specific applications such as optoelectronics and sensing. Another direction is the development of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one-based anticancer agents, with improved efficacy and selectivity for cancer cells. Further research is also needed to fully understand the mechanism of action of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one as an anticancer agent, and to investigate its potential for other therapeutic applications such as neuroprotection and anti-inflammatory therapy.
In conclusion, 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one is a versatile and promising compound with potential applications in various fields. Its synthesis method is well-established, and its fluorescent and anticancer properties have been extensively studied. Further research is needed to fully understand its mechanism of action and explore its potential for novel applications.
Métodos De Síntesis
The synthesis of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one involves the condensation reaction between cyclohexanone and m-nitrobenzaldehyde in the presence of a catalyst such as piperidine or pyridine. The reaction takes place under reflux conditions, and the product is obtained after recrystallization from a suitable solvent. The yield of the reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been extensively studied for its potential applications in various fields such as materials science, analytical chemistry, and biomedical research. In materials science, 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. In biomedical research, 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been investigated for its potential as an anticancer agent, with promising results in vitro.
Propiedades
Número CAS |
18977-36-1 |
|---|---|
Nombre del producto |
2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one |
Fórmula molecular |
C20H16N2O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2,6-bis[(3-nitrophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16N2O5/c23-20-16(10-14-4-1-8-18(12-14)21(24)25)6-3-7-17(20)11-15-5-2-9-19(13-15)22(26)27/h1-2,4-5,8-13H,3,6-7H2 |
Clave InChI |
YXADDWKSFJIQJN-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1 |
SMILES canónico |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1 |
Otros números CAS |
18977-36-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



